molecular formula C20H14O4 B181245 Resorcinol dibenzoate CAS No. 94-01-9

Resorcinol dibenzoate

Cat. No. B181245
CAS RN: 94-01-9
M. Wt: 318.3 g/mol
InChI Key: SUQGLJRNDJRARS-UHFFFAOYSA-N
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Description

Resorcinol dibenzoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as resorcinol monobenzoate have been discussed. Resorcinol monobenzoate is known as an ultraviolet light absorber used in cellulose plastics and can cause allergic contact dermatitis reactions . It is also a significant allergen in spectacle frames and can potentially be an allergen in shoes . The synthesis and characterization of poly[bis(resorcinol monobenzoate) phosphazenes] have been explored, indicating the versatility of resorcinol derivatives in polymer science .

Synthesis Analysis

The synthesis of resorcinol derivatives is a topic of interest in several studies. For instance, 4-(2-Pyridylazo)-resorcinol has been synthesized for use as an analytical reagent . Another study presents the synthesis of bis-benzoxazine resins derived from resorcinol . Additionally, a novel synthesis method for desymmetrized resorcinol derivatives using sequential nucleophilic aromatic substitution reactions has been developed . These studies demonstrate the synthetic versatility of resorcinol and its derivatives, which could be extrapolated to the synthesis of resorcinol dibenzoate.

Molecular Structure Analysis

The molecular structure of resorcinol-based compounds has been investigated using various spectroscopic techniques. For example, the structures of bio-based bis-benzoxazine resins derived from resorcinol were studied by 1H NMR and FTIR spectroscopies . The polymers based on resorcinol monobenzoate were elucidated by 1H NMR and 31P NMR . These techniques are essential for understanding the molecular structure of resorcinol derivatives, which is critical for predicting their reactivity and properties.

Chemical Reactions Analysis

The reactivity of resorcinol derivatives has been explored in several contexts. The use of 4-(2-Pyridylazo)-resorcinol as an analytical reagent for colorimetric estimation indicates its reactivity with metal ions . The polymerization and degradation of resorcinol-based precursors have been monitored by DSC and TGA, showing the thermal stability and degradation patterns of these materials . These studies provide insights into the chemical behavior of resorcinol derivatives under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of resorcinol derivatives are influenced by their molecular structure. The polybenzoxazine networks derived from resorcinol exhibited excellent thermomechanical behavior and high charring ability . The self-assembly behaviors of poly[bis(resorcinol monobenzoate) phosphazenes] were investigated, revealing the ability of these polymers to form complex structures like star-like dendrimers . These properties are crucial for the application of resorcinol derivatives in materials science.

Scientific Research Applications

  • Electrochemical Oxidation

  • Industrial Applications

  • Electrochemical Oxidation

  • Industrial Applications

  • Pharmaceutical Applications

  • Adhesive Production

  • Pharmaceutical Applications

  • Adhesive Production

Safety And Hazards

Resorcinol, a component of resorcinol dibenzoate, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, causes skin irritation, and causes serious eye damage .

properties

IUPAC Name

(3-benzoyloxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(22)16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQGLJRNDJRARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883282
Record name 1,3-Benzenediol, 1,3-dibenzoate
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Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resorcinol dibenzoate

CAS RN

94-01-9
Record name 1,3-Benzenediol, 1,3-dibenzoate
Source CAS Common Chemistry
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Record name 1,3-Bis(benzoyloxy)benzene
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Record name Resorcinol dibenzoate
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Record name Resorcinol dibenzoate
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Record name 1,3-Benzenediol, 1,3-dibenzoate
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Record name 1,3-Benzenediol, 1,3-dibenzoate
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Record name m-phenylene dibenzoate
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Record name 1,3-BIS(BENZOYLOXY)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
H Dressler - 2013 - books.google.com
The chemistry, manufacture, and uses of the specialty chemical resorcinol (1, 3-dihy droxybenzene) have a rich history, variety, and current interest. This book is intended to be the first …
Number of citations: 57 books.google.com
DHR Barton, WH Linnell, N Senior - Journal of the Chemical Society …, 1945 - pubs.rsc.org
… The crude resorcinol 3-benzoate (57 g.) which separated was washed free from alkali, dried, and twice triturated with benzene to remove resorcinol dibenzoate. …
Number of citations: 0 pubs.rsc.org
RB Durairaj - 2005 - books.google.com
Resorcinol chemistry has been providing valuable properties and products in the development of advanced technologies in the areas of pharmaceuticals, rubber compounds, wood …
Number of citations: 258 books.google.com
JDM Israelstam, SS* & Simpson - South African Journal of Chemistry, 1926 - journals.co.za
… by the mHathesis at high temperature of the phl.'nol and its diacyl rlerivati ve, whilst Gearheart and Pugh 4 reacted sodium methoxide with resorcinol and resorcinol dibenzoate at 110. …
Number of citations: 0 journals.co.za
AJ Hoefnagel, H Van Bekkum - Applied Catalysis A: General, 1993 - Elsevier
… Because of the fact that the side-reaction and the formation of resorcinol dibenzoate with zeolite H-beta as the catalyst are absent or very low, this catalyst was chosen for a more …
Number of citations: 80 www.sciencedirect.com
HE Zaugg - The Journal of Organic Chemistry, 1976 - ACS Publications
… of this aryl ester cleavage, the conversion of resorcinol dibenzoate (4) tothe corresponding … Resorcinol dibenzoate was recrystallized from ethanol to constant melting point (117 C) and …
Number of citations: 34 pubs.acs.org
GA Garton, RT Williams - Biochemical Journal, 1949 - ncbi.nlm.nih.gov
… of small colourless plates of resorcinol dibenzoate, which, after recrystallization from aqueous ethanol, hadm.p. and mixed mp 117 with authentic material. The residual solution, after …
Number of citations: 52 www.ncbi.nlm.nih.gov
A Vogt, HW Kouwenhoven, R Prins - Applied Catalysis A: General, 1995 - Elsevier
… Fries reaction of resorcinol with benzoic acid over a number of acidic catalysts and found that catalysts based on zeolite Beta were most selective and formed no resorcinol dibenzoate. …
Number of citations: 103 www.sciencedirect.com
R Martin, R Martin - Handbook of Hydroxybenzophenones, 2000 - Springer
… Preparation by Fries rearrangement of 2-nitroresorcinol dibenzoate with aluminium chloride … Also obtained by photo-Fries rearrangement of resorcinol dibenzoate in benzene for 8 h …
Number of citations: 0 link.springer.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
… The keto ester SM was obtained by acylation of resorcinol dibenzoate with benzoyl chloride in the … Obtained by action of benzoyl chloride with resorcinol dibenzoate in the presence of …
Number of citations: 2 link.springer.com

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